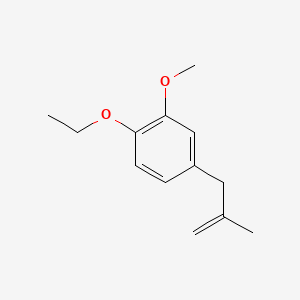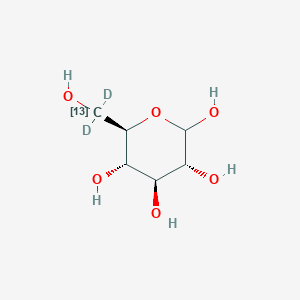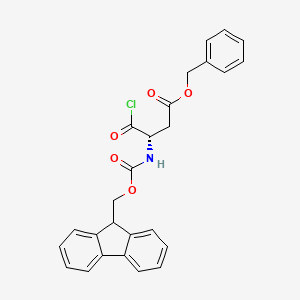
Fmoc-Asp(OBzl)-Cl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-Asp(OBzl)-Cl, also known as N-α-Fmoc-L-aspartic acid α-benzyl ester chloride, is a derivative of aspartic acidThe benzyl group is typically removed by hydrogenation over palladium on carbon or with strong acids such as trifluoromethanesulfonic acid .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Asp(OBzl)-Cl involves the protection of the aspartic acid residue with a benzyl ester group and the introduction of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group. The general synthetic route includes the following steps:
Protection of Aspartic Acid: Aspartic acid is reacted with benzyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the benzyl ester.
Introduction of Fmoc Group: The benzyl ester-protected aspartic acid is then reacted with Fmoc chloride in the presence of a base such as diisopropylethylamine (DIEA) to introduce the Fmoc group.
Formation of Chloride: The final step involves the conversion of the carboxylic acid group to the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
化学反应分析
Types of Reactions
Fmoc-Asp(OBzl)-Cl undergoes several types of chemical reactions, including:
Substitution Reactions: The chloride group can be substituted with various nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrogenation: The benzyl ester group can be removed by hydrogenation over palladium on carbon (Pd/C) to yield the free aspartic acid derivative.
Deprotection: The Fmoc group can be removed using piperidine in dimethylformamide (DMF) to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as triethylamine (TEA) or diisopropylethylamine (DIEA) in an organic solvent like dichloromethane (DCM).
Hydrogenation: Conducted under hydrogen gas (H₂) atmosphere with Pd/C as the catalyst.
Deprotection: Performed using 20-30% piperidine in DMF.
Major Products Formed
Amides, Esters, and Thioesters: Formed from substitution reactions.
Free Aspartic Acid Derivative: Formed from hydrogenation and deprotection reactions.
科学研究应用
Fmoc-Asp(OBzl)-Cl is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Peptide Synthesis: Used as a building block in SPPS for the synthesis of peptides and proteins.
Drug Development: Employed in the synthesis of peptide-based drugs and therapeutic agents.
Bioconjugation: Utilized in the conjugation of peptides to other biomolecules for various applications in biotechnology and medicine.
Material Science: Used in the synthesis of peptide-based materials and hydrogels for tissue engineering and regenerative medicine.
作用机制
The mechanism of action of Fmoc-Asp(OBzl)-Cl primarily involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis, while the benzyl ester protects the carboxyl group. These protecting groups are selectively removed under specific conditions to yield the desired peptide sequence. The molecular targets and pathways involved depend on the specific peptide or protein being synthesized .
相似化合物的比较
Similar Compounds
Fmoc-Asp(OtBu)-Cl: Similar to Fmoc-Asp(OBzl)-Cl but with a tert-butyl ester protecting group instead of a benzyl ester.
Fmoc-Glu(OBzl)-Cl: A derivative of glutamic acid with similar protecting groups.
Fmoc-Lys(Boc)-Cl: A derivative of lysine with a tert-butoxycarbonyl (Boc) protecting group.
Uniqueness
This compound is unique due to its specific combination of protecting groups, which provide stability and selectivity during peptide synthesis. The benzyl ester group is particularly useful for applications requiring selective deprotection under mild conditions, making it a valuable tool in the synthesis of complex peptides and proteins .
属性
IUPAC Name |
benzyl (3S)-4-chloro-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClNO5/c27-25(30)23(14-24(29)32-15-17-8-2-1-3-9-17)28-26(31)33-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,28,31)/t23-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSDGDUEULDGQO-QHCPKHFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC(C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)C[C@@H](C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
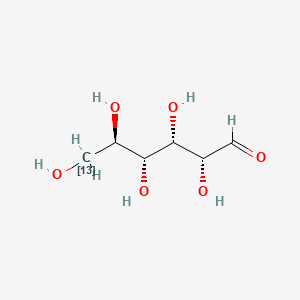
![sodium;4-[(2E)-2-[(2E,4Z,6E)-5-acetyloxy-7-[1,1-dimethyl-3-(4-sulfonatobutyl)-3a,4,5,9b-tetrahydrobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethyl-3a,4,5,9b-tetrahydrobenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B583760.png)

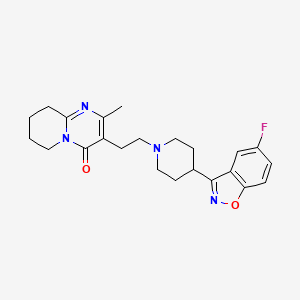
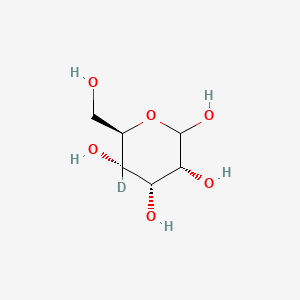
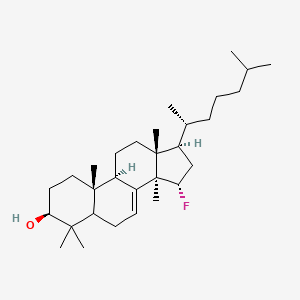
![(1R,3aR,7aR)-1-[(1S)-2,2-Dimethoxy-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one](/img/structure/B583769.png)
![1,3-Dioxolane,2-ethoxy-4-[(ethylthio)methyl]-2-methyl-(9CI)](/img/new.no-structure.jpg)
![D-[4,5-2H2]Glucose](/img/structure/B583772.png)
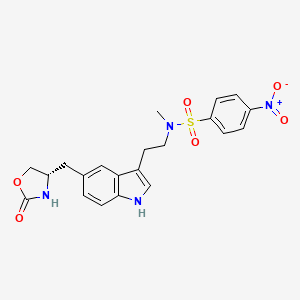
![6H-FURO[3,4-C]PYRAZOL-6-ONE, 3,3A,4,6A-TETRAHYDRO-4-METHOXY-](/img/structure/B583775.png)
